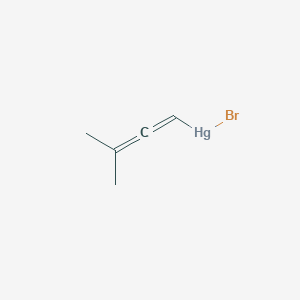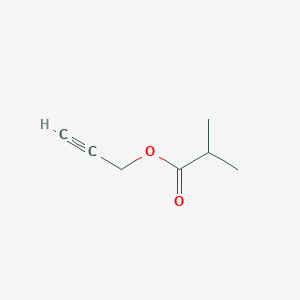
Prop-2-yn-1-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to a 2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with prop-2-yn-1-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of prop-2-yn-1-al or prop-2-yn-1-oic acid.
Reduction: Formation of prop-2-en-1-yl 2-methylpropanoate or prop-1-yl 2-methylpropanoate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Prop-2-yn-1-yl 2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl 2-methylpropanoate involves its reactivity towards various chemical species. The propargyl group can participate in cycloaddition reactions, forming triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC). Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further react with other compounds .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Similar in structure but contains a bromine atom, making it more reactive in certain polymerization reactions.
Ethyl 2-bromoisobutyrate: Lacks the propargyl group, making it less versatile in cycloaddition reactions.
Uniqueness
Prop-2-yn-1-yl 2-methylpropanoate is unique due to the presence of both a propargyl group and an ester moiety, allowing it to participate in a wide range of chemical reactions. Its ability to act as an initiator in ATRP and its reactivity in cycloaddition reactions make it a valuable compound in various fields of research .
Properties
CAS No. |
91873-15-3 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
prop-2-ynyl 2-methylpropanoate |
InChI |
InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h1,6H,5H2,2-3H3 |
InChI Key |
CVTXPWAJUMVVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
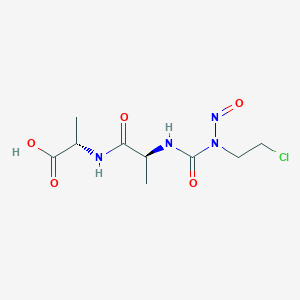
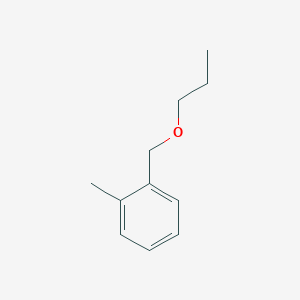
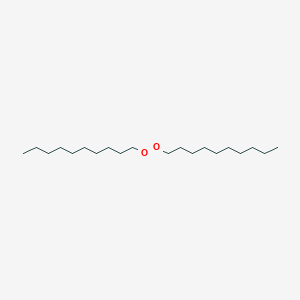
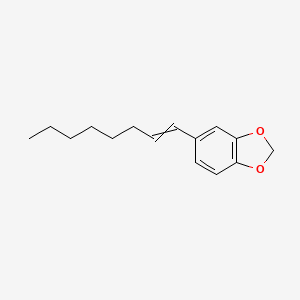

![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
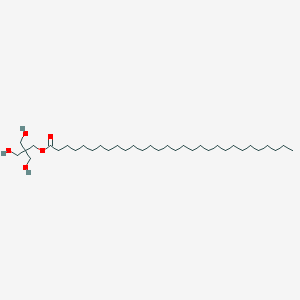
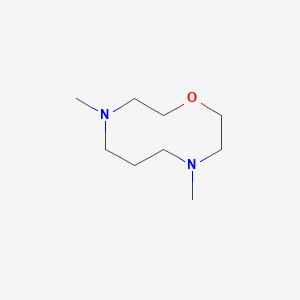
![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
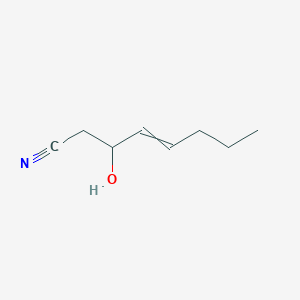
![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
